molecular formula C6H8OS2 B2589585 (4-Methylsulfanylthiophen-3-yl)methanol CAS No. 2551118-28-4

(4-Methylsulfanylthiophen-3-yl)methanol

Cat. No.: B2589585
CAS No.: 2551118-28-4
M. Wt: 160.25
InChI Key: NOVCUJSKOQIIEZ-UHFFFAOYSA-N
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Description

(4-Methylsulfanylthiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a methylsulfanyl group at the 4-position and a hydroxymethyl group at the 3-position

Scientific Research Applications

(4-Methylsulfanylthiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for biochemical reactions.

    Industry: Used in the production of specialty chemicals and materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanylthiophen-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methylsulfanylthiophene with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. The reaction typically proceeds as follows:

    Starting Material: 4-methylsulfanylthiophene

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., sodium hydroxide)

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanylthiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 4-methylsulfanylthiophene.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve the reduction.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

    Oxidation: (4-Methylsulfanylthiophen-3-yl)aldehyde or (4-Methylsulfanylthiophen-3-yl)carboxylic acid

    Reduction: 4-Methylsulfanylthiophene

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of (4-Methylsulfanylthiophen-3-yl)methanol involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methylsulfanyl group can modulate the electronic properties of the thiophene ring, affecting its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylthiophen-3-yl)methanol: Similar structure but lacks the sulfanyl group.

    (4-Methoxythiophen-3-yl)methanol: Contains a methoxy group instead of a methylsulfanyl group.

    (4-Methylsulfonylthiophen-3-yl)methanol: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

(4-Methylsulfanylthiophen-3-yl)methanol is unique due to the presence of both the methylsulfanyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-methylsulfanylthiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c1-8-6-4-9-3-5(6)2-7/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVCUJSKOQIIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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